molecular formula C11H18F3NO3 B13111405 (2S,4R)-rel-tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate

(2S,4R)-rel-tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B13111405
M. Wt: 269.26 g/mol
InChI Key: JNYRUQBINDHTFN-SFYZADRCSA-N
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Description

(2S,4R)-rel-tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate is a compound that features a piperidine ring substituted with a trifluoromethyl group and a hydroxyl group The tert-butyl ester group is attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-rel-tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-rel-tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution of the trifluoromethyl group may yield various substituted piperidine derivatives.

Scientific Research Applications

(2S,4R)-rel-tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2S,4R)-rel-tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the hydroxyl group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (2S,4R)-tert-butyl 4-hydroxy-2-(chloromethyl)piperidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (2S,4R)-rel-tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Properties

Molecular Formula

C11H18F3NO3

Molecular Weight

269.26 g/mol

IUPAC Name

tert-butyl (2S,4R)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-4-7(16)6-8(15)11(12,13)14/h7-8,16H,4-6H2,1-3H3/t7-,8+/m1/s1

InChI Key

JNYRUQBINDHTFN-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1C(F)(F)F)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(F)(F)F)O

Origin of Product

United States

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